molecular formula C3H8ClF2NS B13459403 3-Amino-2,2-difluoropropane-1-thiol hydrochloride

3-Amino-2,2-difluoropropane-1-thiol hydrochloride

Cat. No.: B13459403
M. Wt: 163.62 g/mol
InChI Key: ZGWZNFHFNRNTEI-UHFFFAOYSA-N
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Description

3-Amino-2,2-difluoropropane-1-thiol hydrochloride is a chemical compound with the molecular formula C3H7F2NS·HCl It is characterized by the presence of an amino group, two fluorine atoms, and a thiol group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-difluoropropane-1-thiol hydrochloride typically involves the introduction of fluorine atoms into a propane backbone, followed by the addition of an amino group and a thiol group. One common method involves the reaction of 3-chloro-2,2-difluoropropane with ammonia to introduce the amino group, followed by the reaction with hydrogen sulfide to introduce the thiol group. The final product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-difluoropropane-1-thiol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the amino group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

3-Amino-2,2-difluoropropane-1-thiol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-difluoropropane-1-thiol hydrochloride involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiol group can participate in redox reactions. The fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect cellular processes and biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-propanethiol hydrochloride
  • 6-Amino-1-hexanethiol hydrochloride
  • 8-Amino-1-octanethiol hydrochloride

Uniqueness

3-Amino-2,2-difluoropropane-1-thiol hydrochloride is unique due to the presence of two fluorine atoms, which can significantly alter its chemical properties compared to similar compounds. The fluorine atoms can enhance the compound’s stability, reactivity, and potential interactions with biological molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C3H8ClF2NS

Molecular Weight

163.62 g/mol

IUPAC Name

3-amino-2,2-difluoropropane-1-thiol;hydrochloride

InChI

InChI=1S/C3H7F2NS.ClH/c4-3(5,1-6)2-7;/h7H,1-2,6H2;1H

InChI Key

ZGWZNFHFNRNTEI-UHFFFAOYSA-N

Canonical SMILES

C(C(CS)(F)F)N.Cl

Origin of Product

United States

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